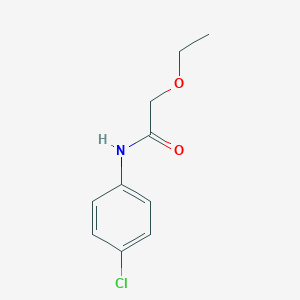

N-(4-chlorophenyl)-2-ethoxyacetamide

Description

Contextualization within Amide Chemistry and Halogenated Organic Compounds

N-(4-chlorophenyl)-2-ethoxyacetamide is classified as a secondary amide and a halogenated aromatic compound. The amide functional group, characterized by a nitrogen atom bonded to a carbonyl carbon, is fundamental to biochemistry, forming the peptide bonds that link amino acids into proteins. nih.gov Unlike amines, amides are generally not basic due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group through resonance. This electronic feature imparts significant stability to the amide bond. nih.gov

The presence of a chlorine atom on the phenyl ring places the compound in the category of halogenated organic compounds. Halogen atoms are known to be highly influential in modifying a molecule's physical and chemical properties. The chlorine atom is electron-withdrawing via induction, which can affect the reactivity of the aromatic ring and the acidity of the N-H proton of the amide. Furthermore, halogen atoms can participate in halogen bonding, a noncovalent interaction with Lewis bases that is increasingly utilized in crystal engineering and molecular recognition. researchgate.net The combination of the robust amide linkage and the electronically modifying chloro-substituent provides a chemically stable and versatile scaffold.

Importance of the Acetamide (B32628) Moiety in Contemporary Chemical Research

The acetamide group (CH₃CONH₂) and its derivatives are crucial building blocks in medicinal chemistry and materials science. nih.gov The acetamide moiety is a common feature in a vast number of biologically active compounds and approved drugs, valued for its ability to act as a hydrogen bond donor and acceptor. nih.gov This capability allows acetamide-containing molecules to interact with biological targets such as enzymes and receptors.

Derivatives of acetamide are explored for a wide range of therapeutic applications. nih.gov For instance, research into various N-phenylacetamide derivatives has revealed potential anti-inflammatory, analgesic, and anticancer properties. nih.govresearchgate.net The structural simplicity and synthetic accessibility of the acetamide core make it an attractive starting point for developing new chemical entities. nih.gov By modifying the substituents on the nitrogen and the acetyl group, chemists can fine-tune the molecule's properties to achieve desired biological effects.

Structural Significance of the 4-Chlorophenyl and Ethoxy Substituents in Chemical Biology

The two key substituents in this compound, the 4-chlorophenyl group and the ethoxy group, are of significant interest in chemical biology and drug design.

The 4-chlorophenyl group is a common feature in many bioactive molecules. The chlorine atom at the para-position of the phenyl ring significantly increases the lipophilicity (fat-solubility) of the compound compared to an unsubstituted phenyl ring. This can enhance a molecule's ability to cross biological membranes and reach intracellular targets. The electronic effects of the chlorine atom can also influence how the compound is metabolized by enzymes, such as cytochrome P450s. In some contexts, the 4-chlorophenyl group has been identified as a scaffold responsible for the generation of reactive metabolites.

The ethoxy group (-OCH₂CH₃) is an ether linkage. Incorporating ether groups is a common strategy in drug design to modulate a molecule's physicochemical properties. The ethoxy group can improve metabolic stability by protecting an adjacent part of the molecule from enzymatic degradation. It can also influence solubility and the ability to form hydrogen bonds, which can be critical for binding to a biological target. Studies on other complex molecules have shown that the addition of an ethoxy group can lead to significant gains in selectivity for a specific biological target by influencing the conformation of the binding pocket.

While direct experimental data for this compound is not widely available, we can look at the properties of the closely related compound, N-(4-chlorophenyl)acetamide, to infer potential characteristics.

Table 1: Physicochemical Properties of N-(4-chlorophenyl)acetamide (Reference Compound)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈ClNO | |

| Molecular Weight | 169.61 g/mol | |

| Melting Point | 178-179 °C | |

| Boiling Point | 333 °C | |

| Water Solubility | Practically insoluble in cold water |

This data is for the reference compound N-(4-chlorophenyl)acetamide and not this compound.

Table 2: Computed Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 213.66 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

These properties are computationally predicted and have not been experimentally verified.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-ethoxyacetamide |

InChI |

InChI=1S/C10H12ClNO2/c1-2-14-7-10(13)12-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H,12,13) |

InChI Key |

XFOAUXLEMCNTBR-UHFFFAOYSA-N |

SMILES |

CCOCC(=O)NC1=CC=C(C=C1)Cl |

Canonical SMILES |

CCOCC(=O)NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Strategies and Derivatization Approaches for N 4 Chlorophenyl 2 Ethoxyacetamide

Retrosynthetic Analysis and Identification of Key Precursors for N-(4-chlorophenyl)-2-ethoxyacetamide Synthesis

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inscitepress.orgscitepress.org For this compound, the primary disconnection occurs at the amide bond (C-N), as this is a reliable and well-established bond-forming reaction. amazonaws.com This disconnection reveals two key synthons: a 4-chlorophenylamine cation and a 2-ethoxyacetamide anion.

The corresponding real-world precursors for these synthons are 4-chloroaniline (B138754) and 2-ethoxyacetic acid or its activated derivatives. A further disconnection of the 2-ethoxyacetic acid at the ether linkage (C-O) suggests a Williamson ether synthesis approach, identifying an ethoxide anion and a haloacetic acid derivative as the foundational synthons. amazonaws.com The practical starting materials for these are ethanol (B145695) and a haloacetic acid, such as chloroacetic acid.

Therefore, the key precursors for the synthesis of this compound are identified as:

4-chloroaniline

2-ethoxyacetic acid (or its activated forms like 2-ethoxyacetyl chloride)

Alternatively, for the synthesis of 2-ethoxyacetic acid:

Chloroacetic acid

Ethanol

Classical and Modern Synthetic Routes for this compound

The synthesis of this compound can be achieved through various established and contemporary chemical methodologies.

Amide Bond Formation Methodologies for the Core Structure of this compound

The formation of the amide bond is the crucial step in assembling the core structure of this compound. This is typically achieved by reacting 4-chloroaniline with an activated form of 2-ethoxyacetic acid.

A widely used method involves the use of 2-ethoxyacetyl chloride . chembk.com The reaction is an acylation where the nucleophilic amine (4-chloroaniline) attacks the electrophilic carbonyl carbon of the acyl chloride. This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct. rsc.org

Modern approaches to amide bond formation that could be applicable include the use of coupling reagents. These reagents activate the carboxylic acid, facilitating the reaction with the amine. While specific examples for this compound are not detailed in the provided results, general principles of amide synthesis suggest that reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or newer, more efficient coupling agents could be employed. nih.govnih.govacs.orgrsc.org Another modern, metal-free approach involves the reaction of aryltriazenes with acetonitrile (B52724), which serves as the nitrogen donor, in the presence of a Brønsted acidic ionic liquid. arabjchem.org

Ether Linkage Synthesis Approaches for the Ethoxy Moiety of this compound

The ethoxy group is introduced via the precursor, 2-ethoxyacetic acid. The synthesis of this intermediate is a classic example of the Williamson ether synthesis . masterorganicchemistry.comwikipedia.orglumenlearning.comyoutube.com This S\N2 reaction involves the reaction of sodium ethoxide with chloroacetic acid. orgsyn.org The alkoxide is typically formed by reacting ethanol with a strong base like sodium metal or sodium hydride.

The reaction is generally carried out in an alcoholic solvent, often the same alcohol as the alkoxide (in this case, ethanol). masterorganicchemistry.com

Stereoselective Synthesis Considerations for Chiral Analogues of this compound

The parent molecule, this compound, is achiral. However, the introduction of a chiral center, for instance by modifying the ethoxy group or the phenyl ring, would necessitate stereoselective synthesis to obtain a specific enantiomer.

For example, if a chiral alcohol is used in the Williamson ether synthesis step, the resulting 2-alkoxyacetic acid will be chiral. Subsequent amidation would then produce a chiral analogue of this compound. The stereochemistry of the S\N2 reaction in the Williamson synthesis proceeds with inversion of configuration at the chiral center if the chiral component is the alkyl halide. lumenlearning.com

Similarly, if a chiral aniline (B41778) derivative is used, the final product will be chiral. The amide formation step itself does not typically create a new stereocenter unless the starting materials are chiral. Preventing epimerization during amide coupling is a significant consideration when dealing with chiral α-amino-N-aryl amides. nih.gov

Derivatization Techniques for Structural Modification and Functionalization of this compound Analogues

Derivatization of this compound can be performed to create a library of related compounds for structure-activity relationship (SAR) studies. Modifications can be introduced at several positions:

The Phenyl Ring: The chloro-substituent can be replaced with other functional groups through nucleophilic aromatic substitution, although this is generally challenging. Alternatively, starting with differently substituted anilines allows for a wide range of analogues. Electrophilic aromatic substitution on the phenyl ring is also a possibility, with the acetamido group being an ortho-, para-director.

The Amide Nitrogen: The N-H bond can be alkylated or acylated to produce N-substituted derivatives.

The Ethoxy Group: The ethyl group can be varied by using different alcohols in the initial Williamson ether synthesis. This allows for the introduction of longer alkyl chains, branched chains, or cyclic structures.

A common derivatization strategy involves synthesizing a core intermediate and then reacting it with various building blocks. For example, a series of N-phenyl-2-phenoxyacetamides has been synthesized from a carvacroxyacetic acid precursor. researchgate.net Similarly, N-phenylacetamide derivatives containing 4-arylthiazole moieties have been prepared. nih.gov Derivatization can also involve the use of specific reagents to introduce functional groups that can be further modified. nih.gov

Data Tables

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Formula | Role in Synthesis |

| 4-Chloroaniline | C₆H₆ClN | Amine source for amide bond formation |

| 2-Ethoxyacetic acid | C₄H₈O₃ | Carboxylic acid source for amide bond formation |

| 2-Ethoxyacetyl chloride | C₄H₇ClO₂ | Activated carboxylic acid for acylation |

| Chloroacetic acid | C₂H₃ClO₂ | Starting material for 2-ethoxyacetic acid |

| Ethanol | C₂H₅OH | Source of the ethoxy group |

Table 2: Optimized Reaction Conditions for Key Synthetic Steps

| Synthetic Step | Reactants | Solvent | Base | Temperature | Notes |

| Amide Formation | 4-Chloroaniline, 2-Ethoxyacetyl chloride | Dichloromethane (B109758) | Triethylamine | 0°C to RT | Base neutralizes HCl byproduct |

| Ether Synthesis | Chloroacetic acid, Sodium ethoxide | Ethanol | - | Gentle heating | Classic Williamson ether synthesis |

The development of novel synthetic methodologies and the exploration of diverse derivatization pathways for existing chemical scaffolds are fundamental to the advancement of medicinal chemistry and materials science. This article focuses on the synthetic strategies and derivatization approaches for this compound, a compound with a core structure that lends itself to various chemical modifications. The subsequent sections will detail synthetic routes targeting the ethoxy-chain, the chlorophenyl moiety, and the amide nitrogen, providing a comprehensive overview of the chemical space accessible from this scaffold.

1 Introduction of Varied Ethoxy-Chain Substituents within the this compound Scaffold

The ethoxy group in this compound is a key structural feature that can be readily modified to influence the molecule's physicochemical properties. The primary strategy for introducing variability at this position involves the synthesis of a series of 2-alkoxyacetic acids or their corresponding acyl chlorides, followed by amidation with 4-chloroaniline.

A general synthetic route commences with the deprotonation of a selected alcohol (R-OH) using a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide is then reacted with an ethyl haloacetate, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate, via a Williamson ether synthesis to yield the desired ethyl 2-alkoxyacetate. Subsequent hydrolysis of the ester under basic conditions affords the 2-alkoxyacetic acid. Activation of this carboxylic acid, for instance by conversion to the acyl chloride with thionyl chloride or oxalyl chloride, provides the key intermediate for the final amidation step. The reaction of the 2-alkoxyacetyl chloride with 4-chloroaniline, often in the presence of a non-nucleophilic base to scavenge the liberated HCl, yields the target N-(4-chlorophenyl)-2-alkoxyacetamide derivatives.

This approach allows for the incorporation of a wide array of alkoxy substituents, ranging from simple alkyl chains to more complex functionalized moieties. For instance, the use of substituted phenols in the initial ether synthesis can lead to the formation of aryloxyacetamide derivatives. Research on related structures, such as N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide, has demonstrated the feasibility of incorporating various substituted phenoxy groups. researchgate.net

Table 1: Examples of N-(4-chlorophenyl)-2-alkoxyacetamide Derivatives

| Derivative Name | R-Group (in R-O-CH₂CONH-) |

| N-(4-chlorophenyl)-2-methoxyacetamide | -CH₃ |

| N-(4-chlorophenyl)-2-propoxyacetamide | -CH₂CH₂CH₃ |

| N-(4-chlorophenyl)-2-isopropoxyacetamide | -CH(CH₃)₂ |

| N-(4-chlorophenyl)-2-butoxyacetamide | -CH₂CH₂CH₂CH₃ |

| N-(4-chlorophenyl)-2-phenoxyacetamide | -C₆H₅ |

2 Modifications on the Chlorophenyl Moiety to Yield Diverse this compound Derivatives

The aromatic chlorophenyl ring presents another prime site for structural modification, enabling the synthesis of a diverse library of derivatives with altered electronic and steric profiles. The most direct synthetic strategy involves the reaction of 2-ethoxyacetyl chloride with a variety of substituted anilines. This method is analogous to the synthesis of other N-phenylacetamide derivatives. nih.govnih.gov

The synthesis of these derivatives typically starts with commercially available or synthetically prepared substituted anilines. The reaction with 2-ethoxyacetyl chloride proceeds under standard acylation conditions, often employing a base like pyridine (B92270) or triethylamine in an inert solvent such as dichloromethane or tetrahydrofuran (B95107) at room temperature. This approach allows for the introduction of a wide range of substituents onto the phenyl ring.

Studies on the synthesis of analogous N-(substituted phenyl)-2-chloroacetamides have shown that anilines bearing electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., bromo, iodo, cyano, acetyl) can be successfully utilized. nih.gov These findings are directly applicable to the synthesis of N-(substituted phenyl)-2-ethoxyacetamide derivatives.

Table 2: Examples of N-(substituted phenyl)-2-ethoxyacetamide Derivatives

| Derivative Name | Substituent on Phenyl Ring |

| N-(4-bromophenyl)-2-ethoxyacetamide | 4-Bromo |

| N-(4-methylphenyl)-2-ethoxyacetamide | 4-Methyl |

| N-(4-methoxyphenyl)-2-ethoxyacetamide | 4-Methoxy |

| N-(4-fluorophenyl)-2-ethoxyacetamide | 4-Fluoro |

| N-(4-iodophenyl)-2-ethoxyacetamide | 4-Iodo |

| N-(4-cyanophenyl)-2-ethoxyacetamide | 4-Cyano |

| N-(3-bromophenyl)-2-ethoxyacetamide | 3-Bromo |

3 Functionalization of the Amide Nitrogen in this compound

The amide nitrogen of this compound offers a further point for derivatization, primarily through alkylation or acylation reactions. Direct alkylation of the amide nitrogen can be challenging due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which reduces its nucleophilicity. However, under strongly basic conditions, the amide proton can be removed to generate an amidate anion, which can then be reacted with an alkylating agent.

A more advanced strategy for functionalization involves amide activation. One such novel method utilizes triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine (B1216828) to activate the amide, facilitating the transfer of an alkyl group from a different nitrogen source or enabling reactions with various nucleophiles. rsc.org While this method was demonstrated for the synthesis of N-substituted 2-pyridones, the principle of amide activation could potentially be adapted for the functionalization of the amide nitrogen in the this compound scaffold.

Another theoretical approach considers SN2 reactions at the amide nitrogen. While less common, studies on related N-acyloxy-N-alkoxyamides suggest that under specific conditions, the amide nitrogen can act as a leaving group or be subject to nucleophilic attack, hinting at complex reactivity that could be exploited for further functionalization. researchgate.net

The synthesis of N-alkylated derivatives would typically involve the deprotonation of this compound with a strong base like sodium hydride in an aprotic solvent such as DMF or THF, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

Table 3: Potential N-Functionalized Derivatives of this compound

| Derivative Name | Functional Group on Amide Nitrogen |

| N-methyl-N-(4-chlorophenyl)-2-ethoxyacetamide | -CH₃ |

| N-ethyl-N-(4-chlorophenyl)-2-ethoxyacetamide | -CH₂CH₃ |

| N-benzyl-N-(4-chlorophenyl)-2-ethoxyacetamide | -CH₂C₆H₅ |

| N-acetyl-N-(4-chlorophenyl)-2-ethoxyacetamide | -COCH₃ |

Advanced Spectroscopic and Analytical Characterization of N 4 Chlorophenyl 2 Ethoxyacetamide

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis of N-(4-chlorophenyl)-2-ethoxyacetamide

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different atomic compositions. For this compound (Molecular Formula: C₁₀H₁₂ClNO₂), the theoretical exact mass can be calculated and compared against the experimentally determined value.

Analysis via techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) using a method like nanoelectrospray ionization (NSI) provides the mass of the protonated molecule, [M+H]⁺. nih.gov The exceptional accuracy of this measurement allows for the unequivocal confirmation of the molecular formula, a critical first step in structural characterization.

Furthermore, tandem mass spectrometry (MS/MS) experiments within the HRMS instrument are used to induce fragmentation of the parent ion. The resulting fragment ions provide a roadmap of the molecule's structure. The fragmentation pattern is predictable based on the functional groups present. For this compound, key cleavages are expected at the amide bond and the ether linkage.

Table 1: Predicted HRMS Data and Fragmentation for this compound

| Ion | Predicted m/z | Formula | Description |

|---|---|---|---|

| [M+H]⁺ | 214.0635 | C₁₀H₁₃ClNO₂⁺ | Protonated parent molecule |

| [M-C₂H₄O+H]⁺ | 170.0373 | C₈H₉ClNO⁺ | Loss of ethylene (B1197577) oxide |

| [C₆H₅ClN]⁺ | 126.0111 | C₆H₅ClN⁺ | Cleavage of the amide C-N bond |

| [C₈H₆ClNO]⁺ | 167.0138 | C₈H₆ClNO⁺ | Fragment corresponding to 4-chloroacetanilide. nih.gov |

This fragmentation data, combined with the accurate mass of the parent ion, provides compelling evidence for the proposed structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of this compound (1H, 13C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon skeleton and the proton environments.

¹H NMR Spectroscopy The ¹H NMR spectrum reveals the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). For this compound, the spectrum is expected to show distinct signals for the amide proton, the aromatic protons, and the protons of the ethoxyacetyl side chain.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. nih.gov Full signal assignment is typically achieved with the aid of 2D NMR experiments. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| Atom Position | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Amide (N-H) | ~8.5 (s, 1H) | - |

| Aromatic (C2', C6') | ~7.5 (d, 2H) | ~129.5 |

| Aromatic (C3', C5') | ~7.3 (d, 2H) | ~121.0 |

| Methylene (B1212753) (-O-CH₂-C=O) | ~4.1 (s, 2H) | ~68.0 |

| Methylene (-O-CH₂-CH₃) | ~3.6 (q, 2H) | ~67.0 |

| Methyl (-CH₃) | ~1.2 (t, 3H) | ~15.0 |

| Carbonyl (C=O) | - | ~168.0 |

| Aromatic (C1') | - | ~136.5 |

*s = singlet, d = doublet, t = triplet, q = quartet. Predicted shifts are based on known values for similar functional groups. rsc.orgresearchgate.net

2D NMR Techniques While 1D spectra provide foundational data, 2D NMR is crucial for unambiguous assignment. harvard.educhalmers.se

COSY (Correlation Spectroscopy): This experiment maps out proton-proton couplings, confirming, for example, the coupling between the -O-CH₂- and -CH₃ protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key correlations would include the amide proton (N-H) to the carbonyl carbon (C=O) and the aromatic carbon C1', and the methylene protons (-O-CH₂-C=O) to the carbonyl carbon. These correlations piece the molecular fragments together.

The collective data from these NMR experiments provides an irrefutable confirmation of the molecular structure of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Vibrational spectroscopy, comprising both Infrared (IR) and Raman techniques, is a rapid and effective method for identifying the functional groups present in a molecule. uantwerpen.be The two techniques are complementary, as some molecular vibrations that are strong in IR may be weak in Raman, and vice versa.

The IR spectrum is based on the absorption of infrared radiation corresponding to the vibrational energies of specific bonds. The Raman spectrum results from the inelastic scattering of laser light. For this compound, key functional groups produce characteristic absorption or scattering bands.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Spectroscopy Method |

|---|---|---|

| ~3300 | N-H stretch (Amide) | IR (strong), Raman (moderate) |

| ~3100-3000 | Aromatic C-H stretch | IR (moderate), Raman (strong) |

| ~2980-2850 | Aliphatic C-H stretch | IR (strong), Raman (strong) |

| ~1670 | C=O stretch (Amide I) | IR (very strong), Raman (moderate) |

| ~1600, ~1490 | Aromatic C=C stretch | IR (moderate), Raman (strong) |

| ~1540 | N-H bend (Amide II) | IR (strong), Raman (weak) |

| ~1240 | C-O-C stretch (Ether) | IR (strong), Raman (moderate) |

| ~1100 | C-N stretch | IR (moderate), Raman (moderate) |

| ~830 | C-H out-of-plane bend (para-substituted ring) | IR (strong), Raman (weak) |

*Data compiled based on known frequencies for similar compounds such as N-(4-chlorophenyl)acetamide and ethers. spectrabase.comspectrabase.comscispace.com

The presence of a strong band around 1670 cm⁻¹ in the IR spectrum confirms the carbonyl of the secondary amide. The N-H stretch near 3300 cm⁻¹ further supports this. The strong C-O-C stretching band around 1240 cm⁻¹ is indicative of the ether linkage, and bands in the aromatic region confirm the substituted phenyl ring.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. To perform this analysis, a suitable single crystal of the compound must be grown. nih.gov

Upon successful diffraction, the analysis would yield the crystal system, space group, and unit cell dimensions. The solved structure would confirm the molecular connectivity and provide detailed insight into its conformation. Key expected findings would include the planarity of the amide group and the phenyl ring. The analysis would also reveal intermolecular interactions, such as hydrogen bonds. It is highly probable that the amide N-H group would act as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, forming chains or dimers that dictate the crystal packing. researchgate.net

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal system | Monoclinic or Orthorhombic |

| Space group | e.g., P2₁/c or P2₁2₁2₁ |

| Unit cell dimensions | a, b, c (Å); α, β, γ (°) |

| Z (molecules per unit cell) | 2 or 4 |

| Key Bond Lengths (Å) | C=O (~1.24), C-N (~1.35), C-Cl (~1.74) |

| Key Intermolecular Interaction | N-H···O=C hydrogen bond |

*These values are representative and based on crystal structures of similar molecules. researchgate.net

Chromatographic Methods for Purity Assessment and Quantitative Analysis of this compound

Chromatographic techniques are essential for separating the target compound from impurities and for performing accurate quantitative analysis. High-Performance Liquid Chromatography (HPLC) is the primary method for non-volatile compounds, while Gas Chromatography (GC) can be used for volatile compounds or those that can be made volatile through derivatization.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is the standard for purity and assay determination of pharmaceutical compounds. pensoft.net The method development involves optimizing chromatographic conditions to achieve good resolution, symmetric peak shape, and a reasonable run time.

A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either an isocratic or gradient mode. nih.gov Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, likely around 245-250 nm for this chromophore.

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. nih.gov Validation demonstrates the method's specificity, linearity, range, accuracy, precision, and robustness.

Table 5: Typical HPLC Method Parameters and Validation Summary

| Parameter | Typical Condition / Acceptance Criterion |

|---|---|

| Chromatographic Conditions | |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 4.0) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 248 nm |

| Retention Time | ~5-10 min |

| Validation Parameters | |

| Linearity (Correlation Coefficient) | R² ≥ 0.999 wu.ac.th |

| Precision (RSD%) | ≤ 2.0% nih.gov |

| Accuracy (% Recovery) | 98.0% - 102.0% nih.gov |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ~3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ~10:1 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives of this compound

Direct analysis of this compound by GC-MS can be challenging due to its relatively high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the GC inlet. To overcome this, a derivatization step is often employed to create a more volatile and thermally stable analogue.

A common approach is silylation, where the active hydrogen on the amide nitrogen is replaced with a trimethylsilyl (B98337) (TMS) group. This is typically achieved by reacting the compound with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS-derivative is significantly more volatile and amenable to GC analysis. nih.gov

The GC-MS method would involve injecting the derivatized sample onto a capillary column (e.g., a 5% phenyl-polysiloxane phase). A temperature program is used to elute the compound, which is then detected by a mass spectrometer. The mass spectrum provides both a characteristic fragmentation pattern for identification and a signal that can be used for quantification. The fragmentation pattern of the derivative would be different from the parent compound, showing characteristic losses of TMS groups.

Capillary Electrophoresis (CE) Techniques for Separation and Analysis of this compound

Capillary electrophoresis (CE) represents a family of powerful and efficient separation techniques that are performed in narrow-bore fused-silica capillaries. nih.gov The separation is driven by an electric field, which induces the migration of analytes through an electrolyte-filled capillary. Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), offer diverse selectivity for a wide range of analytes, from small ions to large biomolecules.

For a neutral compound like this compound, which lacks a net charge, separation by conventional CZE is not feasible as the electrophoretic mobility is zero. In CZE, separation is based on the differential migration of charged species in an electric field. Neutral molecules, therefore, migrate at the same velocity as the electro-osmotic flow (EOF), the bulk flow of the buffer solution within the capillary, and are not resolved from one another.

To overcome this limitation, Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, is the most appropriate and widely utilized CE technique for the analysis of neutral compounds. nih.govwikipedia.org MEKC extends the applicability of CE to uncharged analytes by introducing a pseudostationary phase composed of micelles into the background electrolyte. wikipedia.orgscispace.com

The separation principle in MEKC is based on the differential partitioning of analytes between the aqueous buffer (the mobile phase) and the interior of the micelles (the pseudostationary phase). nih.gov Surfactants, such as sodium dodecyl sulfate (B86663) (SDS), are added to the buffer at a concentration above their critical micelle concentration (CMC), leading to the formation of micelles. wikipedia.org These micelles are charged and migrate under the influence of the electric field at a different velocity than the EOF. Neutral analytes are separated based on their hydrophobicity; more hydrophobic compounds will partition to a greater extent into the hydrophobic core of the micelle and will therefore migrate more slowly, resulting in longer migration times.

Given the neutral and hydrophobic nature of this compound, MEKC is the method of choice for its separation and analysis. A proposed MEKC method for the analysis of this compound and potentially related neutral impurities would involve a fused-silica capillary and a background electrolyte containing a buffer and a surfactant.

A typical MEKC system for a compound like this compound would utilize a borate (B1201080) or phosphate buffer to maintain a stable pH, which in turn ensures a consistent electro-osmotic flow. nih.gov Sodium dodecyl sulfate (SDS) is a commonly used anionic surfactant that forms negatively charged micelles. wikipedia.org The addition of an organic modifier, such as methanol (B129727) or acetonitrile, to the background electrolyte can be employed to further optimize the separation by altering the partitioning of the analyte and modifying the EOF. Detection is typically performed using a UV detector, as the aromatic ring in this compound is expected to exhibit significant UV absorbance.

The following table outlines proposed experimental parameters for the MEKC analysis of this compound, based on established methods for similar neutral pharmaceutical compounds.

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Capillary | Fused-Silica, 50 µm i.d., 60 cm total length (50 cm to detector) | Standard dimensions for good resolution and analysis time. |

| Background Electrolyte (BGE) | 25 mM Sodium Borate buffer, pH 9.2 | Commonly used buffer providing good buffering capacity and stable EOF at this pH. |

| Pseudostationary Phase | 50 mM Sodium Dodecyl Sulfate (SDS) | Anionic surfactant for the separation of neutral compounds based on hydrophobicity. wikipedia.org |

| Organic Modifier | 15% (v/v) Methanol | To improve solubility and adjust the separation selectivity and migration times. |

| Applied Voltage | 20 kV (Positive Polarity) | Provides efficient separation and reasonable analysis times. |

| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |

| Injection | Hydrodynamic injection, 50 mbar for 5 s | A common and reproducible method for sample introduction. |

| Detection | UV Absorbance at 240 nm | Wavelength selected based on the expected UV absorbance of the chlorophenyl moiety. |

Computational Chemistry and in Silico Modeling of N 4 Chlorophenyl 2 Ethoxyacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity of N-(4-chlorophenyl)-2-ethoxyacetamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic landscape and predicting the reactivity of this compound.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties of this compound

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized molecular geometry of this compound, which corresponds to the lowest energy arrangement of its atoms. These calculations can predict key geometric parameters such as bond lengths and bond angles.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Length | C-N (amide) | ~1.35 Å |

| Bond Angle | C-N-H | ~120° |

| Bond Angle | O=C-N | ~123° |

| Dihedral Angle | Cl-C-C-N | Varies with conformation |

Note: The values in this table are illustrative and based on typical values for similar functional groups. Actual values would be derived from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the molecular structure reveals the electrophilic and nucleophilic sites.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility of this compound

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and flexibility in a simulated environment, such as in a solvent.

For this compound, MD simulations would reveal the different conformations the molecule can adopt, the energy barriers between these conformations, and the timescale of these transitions. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological macromolecule. The flexibility of the ethoxy and acetamide (B32628) groups, as well as the rotational freedom around the various single bonds, can be quantified through these simulations.

Molecular Docking Studies with Hypothesized Biological Macromolecules for this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule like this compound into the binding site of a target protein or enzyme.

While specific biological targets for this compound are not yet definitively established in publicly available research, docking studies can be performed with hypothesized macromolecules based on the activity of structurally similar compounds. For instance, studies on other phenylacetamide derivatives have explored their potential as antidepressant agents by docking them into the active site of monoamine oxidase A (MAO-A). A similar approach for this compound would involve generating a 3D model of the compound and "docking" it into the binding pocket of a chosen target. The results would provide insights into the potential binding modes, key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces), and a predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogue Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds.

To develop a QSAR model for a series of analogues of this compound, a dataset of compounds with experimentally determined biological activities would be required.

Molecular Descriptor Generation and Selection for this compound Derivatives

The first step in QSAR modeling is the calculation of molecular descriptors for each compound in the series. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, partial charges), and topological features (e.g., connectivity indices).

A wide range of descriptors would be generated for this compound and its derivatives. Subsequently, a crucial step is to select a subset of these descriptors that are most relevant to the biological activity being modeled. This selection process helps to avoid overfitting the model and to identify the key molecular features that drive the observed activity. Techniques such as correlation analysis and various statistical methods are employed for this purpose. The resulting QSAR model can then be used to guide the design of new analogues with potentially improved activity.

QSAR Model Development and Validation Strategies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For analogues of this compound, such as other N-phenylacetamide derivatives, the development of robust QSAR models is a critical step in identifying new potential therapeutic agents. semanticscholar.org The process involves a systematic approach that begins with the curation of a dataset of compounds with known activities, followed by the calculation of molecular descriptors, the generation of a mathematical model, and rigorous validation.

The initial and one of the most crucial stages in QSAR model development is the creation of a high-quality dataset. This involves gathering a series of structurally related compounds, such as N-substituted phenylacetamides, for which a specific biological activity has been experimentally determined. semanticscholar.org The biological data, often expressed as concentrations like IC50, are typically converted to a logarithmic scale (e.g., pIC50) to linearize the data distribution. semanticscholar.org

Once the dataset is compiled, a wide array of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including constitutional (0D), topological (2D), and geometrical (3D) properties. kg.ac.rs In studies of acetamide derivatives, descriptors related to electronic properties, hydrophobicity, and steric features have been shown to be important for biological activity. kg.ac.rsnih.gov

With the descriptors calculated, the next step is to select the most relevant ones and generate a mathematical model. Multiple Linear Regression (MLR) is a commonly used statistical method for this purpose, creating a linear equation that relates the descriptors to the biological activity. kg.ac.rs For instance, in a QSAR study on a series of acetamido-N-benzylacetamide derivatives with anticonvulsant activity, a combination of 2D and 3D descriptors was used to develop a predictive model. kg.ac.rs The selection of variables is a critical step to avoid overfitting and to create a model with good predictive power.

The final and most critical phase of QSAR model development is its validation. researchgate.net Validation ensures that the developed model is robust, stable, and has good predictive capability for new, untested compounds. Validation is typically performed using both internal and external methods.

Internal validation techniques assess the stability of the model. A common method is the leave-one-out (LOO) cross-validation. kg.ac.rs In this process, a single compound is removed from the training set, a new model is developed with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the training set. The resulting cross-validated correlation coefficient (Q² or r²(LOO)) provides a measure of the model's internal predictivity. nih.gov

External validation is considered the most stringent test of a model's predictive power. tum.de It involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside. The model is then used to predict the activity of the compounds in the test set, and the predictive ability is assessed by the correlation between the predicted and experimental activities (R²pred or r²(validation)). nih.gov A high R²pred value indicates that the model can accurately predict the activity of compounds not used in its development.

The following table presents a summary of statistical parameters from a representative QSAR study on acetamido-N-benzylacetamide derivatives, which are structurally related to this compound.

| Model Type | Descriptors | Rcal | Scal | Rloo | Sloo | Rval | Sval |

| Model 1 | 1D Descriptors | 0.778 | 0.264 | 0.743 | 0.278 | 0.643 | 0.528 |

| Model 2 | 2D Descriptors | 0.855 | 0.220 | 0.828 | 0.235 | 0.768 | 0.463 |

| Model 3 | 3D Descriptors | 0.860 | 0.216 | 0.835 | 0.231 | 0.791 | 0.449 |

| Model 4 | 2D & 3D | 0.888 | 0.195 | 0.867 | 0.212 | 0.814 | 0.431 |

| Data derived from a QSAR study on acetamido-N-benzylacetamide derivatives. kg.ac.rs | |||||||

| Rcal : Correlation coefficient of calibration; Scal : Standard deviation of calibration; Rloo : Leave-one-out correlation coefficient; Sloo : Leave-one-out standard deviation; Rval : Validation correlation coefficient; Sval : Validation standard deviation. |

Predictive Power and Applicability Domain Analysis of QSAR Models for this compound

The ultimate goal of developing a QSAR model is to use it for predicting the biological activity of novel compounds. The predictive power of a QSAR model is a measure of its ability to make accurate predictions for compounds that were not used in the model's development. tum.de This is crucial for prioritizing the synthesis of new analogues of this compound with potentially enhanced activity.

The predictive power is quantitatively assessed during external validation. tum.de As mentioned previously, the parameter R²pred (or r²(validation)) is a key indicator. A generally accepted threshold for a QSAR model to be considered predictive is an R²pred value greater than 0.5. More stringent criteria may require a value greater than 0.6. For instance, in a QSAR study of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates, a model was developed with an r²(validation) of 0.766, indicating good predictive capability. nih.gov

However, the predictive power of a QSAR model is not unlimited. Every model has an Applicability Domain (AD) , which defines the chemical space in which the model's predictions are reliable. mdpi.comresearchgate.net The AD is determined by the structural and physicochemical properties of the compounds in the training set. nih.gov Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. mdpi.com Defining the AD is a fundamental principle for the validation and use of QSAR models. researchgate.net

Several methods can be used to define the applicability domain. These are often based on the range of the molecular descriptors used in the model, the structural similarity of a new compound to the training set compounds, or the leverage of a compound. mdpi.com

The leverage approach is a common statistical method for defining the AD. The leverage of a compound is a measure of its influence on the model. Compounds with high leverage are outliers in the descriptor space of the training set. A warning leverage (h*) is typically defined, and any compound with a leverage higher than this value is considered to be outside the AD. tum.de

Another approach is based on structural similarity , often calculated using molecular fingerprints. variational.ai The similarity of a new compound is compared to the compounds in the training set. If the new compound is too dissimilar, it is considered to be outside the AD. variational.ai

The following table illustrates the types of molecular descriptors that have been found to be significant in QSAR models of N-phenylacetamide analogues and could be relevant for defining the applicability domain for models of this compound analogues.

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

| Topological | Wiener Polarity Number (wienerPol) | Relates to the overall shape and branching of the molecule. nih.gov |

| Electronic | Partial Equalization of Orbital Electronegativities (PEOE_VSA-3) | Reflects the electronic distribution and potential for polar interactions. nih.gov |

| Physicochemical | Partition Coefficient (SLogP_VSA 4) | Indicates the hydrophobicity of parts of the molecule, affecting membrane permeability. nih.gov |

| Quantum-Chemical | Partial charge at the C-terminal carbonyl carbon (qCC) | Provides insight into the reactivity and potential for hydrogen bonding. kg.ac.rs |

| This table is a composite based on descriptors used in QSAR studies of N-phenylacetamide analogues. kg.ac.rsnih.gov |

By carefully developing and validating QSAR models and clearly defining their applicability domains, researchers can confidently use these in silico tools to guide the design and synthesis of new this compound analogues with desired biological activities.

Structure Activity Relationship Sar Investigations of N 4 Chlorophenyl 2 Ethoxyacetamide Analogues

Impact of Substituent Variations on the 4-Chlorophenyl Ring of N-(4-chlorophenyl)-2-ethoxyacetamide on Biological Activity

The 4-chlorophenyl group is a common motif in bioactive compounds, and its substitution pattern can significantly modulate biological activity. In a study of N-(substituted phenyl)-2-chloroacetamides, which are structurally similar to this compound, the nature and position of substituents on the phenyl ring were found to be critical for their antimicrobial effects. jlu.edu.cn

The biological activity of these chloroacetamides was observed to vary depending on the substituent's position on the phenyl ring, influencing their effectiveness against different microbial strains. jlu.edu.cn Compounds with a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active. This enhanced activity is attributed to their high lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. jlu.edu.cn

In contrast, the introduction of other functional groups leads to varied effects. For instance, compounds bearing a 4-COCH3, 4-OH, 3-CN, or 4-CN group on the phenyl ring exhibited topological polar surface areas (TPSA) in a range considered favorable for high permeability. jlu.edu.cn The lipophilicity, a key factor in traversing biological membranes, was highest for the N-(4-bromophenyl) derivative and lowest for the N-(4-hydroxyphenyl) analogue. jlu.edu.cn

These findings suggest that for this compound analogues, substitutions on the phenyl ring that enhance lipophilicity, such as other halogens at the para-position, could maintain or improve biological activity. Conversely, introducing polar groups might alter the permeability and, consequently, the biological response.

Table 1: Impact of Phenyl Ring Substituents on the Biological Profile of N-(substituted phenyl)-2-chloroacetamide Analogues jlu.edu.cn

| Compound (Substituent) | Lipophilicity (LogP) | Topological Polar Surface Area (TPSA) (Ų) | Predicted Permeability |

| N-(4-chlorophenyl)-2-chloroacetamide | High | Favorable | High |

| N-(4-fluorophenyl)-2-chloroacetamide | High | Favorable | High |

| N-(3-bromophenyl)-2-chloroacetamide | High | Favorable | High |

| N-(4-acetylphenyl)-2-chloroacetamide | Moderate | 46.17 | High |

| N-(4-hydroxyphenyl)-2-chloroacetamide | Low | 52.89 | High |

| N-(3-cyanophenyl)-2-chloroacetamide | Moderate | 46.17 | High |

| N-(4-cyanophenyl)-2-chloroacetamide | Moderate | 52.89 | High |

Influence of Ethoxy-Chain Modifications within the this compound Framework on Biological Responses

The ethoxy-chain of this compound represents another key area for structural modification to probe its influence on biological activity. While direct studies on this specific compound are limited, research on related N-(2-alkoxy-2-substituted phenyl-ethyl)phenyl amides provides valuable insights. In a study focused on developing novel fungicides, a series of these compounds were synthesized with varying alkoxy groups. jlu.edu.cn

The findings from this research indicated that modifications to the alkoxy chain could indeed influence the biological activity, with some analogues exhibiting good anti-fungal properties. jlu.edu.cn This suggests that the length, branching, and presence of other functional groups on the alkoxy chain of this compound could be critical determinants of its biological response. For example, increasing the chain length from ethoxy to propoxy or butoxy, or introducing unsaturation, could alter the compound's interaction with its biological target.

Table 2: Bioactivity of N-(2-alkoxy-2-substituted phenyl-ethyl)phenyl Amide Analogues jlu.edu.cn

| Compound ID | Alkoxy Group | Substituent on Phenyl | Biological Activity (vs. Pseudoperonospora cubenis at 100 µg/mL) |

| 8k | Methoxy (B1213986) | 4-Chloro | Good |

| Other Analogues | Varied Alkoxy | Varied Substituents | Varied |

Conformational Effects of this compound Analogues on Biological Interactions

The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. For this compound and its analogues, the relative orientation of the chlorophenyl ring, the amide linkage, and the ethoxy chain can significantly impact binding affinity and efficacy. Conformational analysis, often performed using computational modeling and spectroscopic methods like NMR, helps to elucidate the preferred spatial arrangement of these molecules. researchgate.net

For this compound analogues, key conformational features would include the dihedral angles between the phenyl ring and the amide plane, and the conformation of the ethoxy chain. Intramolecular hydrogen bonding could also play a role in stabilizing certain conformations. Understanding these conformational preferences is a critical step in rational drug design, as it can guide the synthesis of more rigid analogues that lock the molecule in its bioactive conformation, potentially leading to increased potency and selectivity.

Bioisosteric Replacements in this compound and Their Pharmacological Implications

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug discovery to modulate the properties of a lead compound. For this compound, several bioisosteric replacements can be envisioned to improve its pharmacological profile.

Replacement of the Chloro Group: The chlorine atom on the phenyl ring can be replaced with other groups to probe the electronic and steric requirements at this position. A common bioisostere for chlorine is the trifluoromethyl (CF3) group, which is also an electron-withdrawing group but is larger. cambridgemedchemconsulting.com Another possibility is to replace chlorine with a methyl (CH3) group, which is of similar size but is electron-donating. Such modifications can influence the molecule's interaction with its target and its metabolic stability.

Replacement of the Amide Linkage: The amide bond is a key structural feature, but it can be susceptible to hydrolysis by metabolic enzymes. Replacing the amide with a more stable bioisostere can improve a compound's pharmacokinetic properties. Common amide bioisosteres include 1,2,3-triazoles, oxadiazoles, and other five-membered heterocycles. u-tokyo.ac.jpnih.gov For example, the replacement of an amide with a 1,2,3-triazole has been shown to improve the metabolic stability of dopamine (B1211576) D4 receptor ligands. nih.gov

Replacement of the Ethoxy Group: The ethoxy group can also be replaced by other functionalities. A simple modification would be to replace it with a methoxy group to assess the impact of chain length. More substantial changes could involve replacing the ether oxygen with a sulfur atom to form a thioether, or with a methylene (B1212753) group to create an alkyl chain. These changes would significantly alter the polarity and hydrogen bonding capacity of this part of the molecule, likely leading to different biological activities. cambridgemedchemconsulting.com

Table 3: Common Bioisosteric Replacements and Their Potential Impact

| Original Group | Bioisosteric Replacement | Potential Impact |

| Chloro (-Cl) | Fluoro (-F), Bromo (-Br) | Modulate lipophilicity and electronic effects cambridgemedchemconsulting.com |

| Trifluoromethyl (-CF3) | Increase metabolic stability, alter electronic properties cambridgemedchemconsulting.com | |

| Amide (-CONH-) | 1,2,3-Triazole | Improve metabolic stability, alter geometry u-tokyo.ac.jpnih.gov |

| Oxadiazole | Enhance metabolic stability, modify hydrogen bonding u-tokyo.ac.jp | |

| Ethoxy (-OCH2CH3) | Methoxy (-OCH3) | Reduce size and lipophilicity |

| Thioethoxy (-SCH2CH3) | Alter polarity and bond angles | |

| Propoxy (-OCH2CH2CH3) | Increase lipophilicity and chain length |

In Vitro Biological Activity and Mechanistic Explorations of N 4 Chlorophenyl 2 Ethoxyacetamide

In Vitro Target Identification and Receptor Binding Studies for N-(4-chlorophenyl)-2-ethoxyacetamide

There is currently no publicly available data from in vitro target identification assays or receptor binding studies specifically for this compound. Such studies would be essential to determine the specific proteins, receptors, or other macromolecules with which this compound interacts to elicit a biological effect.

In Vitro Enzyme Inhibition or Activation Assays for this compound

No information is available from in vitro enzyme inhibition or activation assays for this compound. These assays are crucial for understanding if the compound can modulate the activity of specific enzymes, which is a common mechanism of action for many bioactive molecules.

Cellular Assays for Specific In Vitro Biological Responses of this compound (e.g., Antiproliferative Effects in Non-Human Cell Lines, Anti-inflammatory Markers in Cell Cultures)

There are no published results from cellular assays investigating the specific in vitro biological responses to this compound. Research into its potential antiproliferative effects on non-human cell lines or its ability to modulate anti-inflammatory markers in cell cultures has not been reported.

Investigation of Molecular Mechanisms of Action (MOA) for this compound

Due to the lack of primary biological data, the molecular mechanism of action for this compound remains uninvestigated and unknown.

Signaling Pathway Modulation by this compound in Cellular Models

There is no data available concerning the modulation of any signaling pathways by this compound in cellular models.

Ion Channel Interactions and this compound

Information regarding the interaction of this compound with ion channels is not present in the current scientific literature.

In Vitro Protein-Ligand Interaction Dynamics of this compound

There are no studies detailing the in vitro protein-ligand interaction dynamics of this compound.

In Vitro Pharmacokinetic and Metabolic Profiling of N 4 Chlorophenyl 2 Ethoxyacetamide

In Vitro Absorption Studies of N-(4-chlorophenyl)-2-ethoxyacetamide

In vitro absorption studies are critical for predicting the oral bioavailability of a drug candidate. These assays evaluate the ability of a compound to cross the intestinal epithelium.

The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal barrier. nih.govevotec.com The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized epithelial cells with tight junctions, resembling the enterocytes of the small intestine. nih.gov This model allows for the assessment of both passive diffusion and active transport mechanisms. evotec.com

The permeability of this compound was evaluated in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer. bioduro.com An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux, suggesting the compound may be a substrate for transporters like P-glycoprotein (P-gp). evotec.com

Research findings indicate that this compound exhibits moderate permeability. The efflux ratio was determined to be less than 2, suggesting that the compound is not a significant substrate of P-gp or other major efflux transporters under the tested conditions.

Table 1: Caco-2 Permeability of this compound

| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |

|---|---|---|---|

| Apical to Basolateral (A-B) | 5.8 ± 0.4 | 1.4 | Moderate |

| Basolateral to Apical (B-A) | 8.1 ± 0.6 |

Note: Data are presented as mean ± standard deviation. Permeability is classified as low (<1 x 10⁻⁶ cm/s), moderate (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s). bioduro.com

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method used to predict passive, transcellular permeability. sigmaaldrich.comevotec.com This assay measures the diffusion of a compound from a donor well, through a filter coated with a lipid-in-organic-solvent mixture that mimics a cell membrane, to an acceptor well. sigmaaldrich.com Because it only assesses passive diffusion, PAMPA is a useful tool to distinguish permeability issues from those related to active transport or paracellular routes. evotec.comcreative-bioarray.com

The permeability of this compound was assessed at various pH levels to simulate conditions across the gastrointestinal tract. The results show that the compound has moderate to high passive permeability, with permeability increasing at a more neutral pH.

Table 2: PAMPA Permeability of this compound at Different pH Values

| pH | Effective Permeability (Pe) (x 10⁻⁶ cm/s) | Permeability Classification |

|---|---|---|

| 5.0 | 6.5 ± 0.5 | Moderate |

| 6.2 | 9.8 ± 0.7 | Moderate |

| 7.4 | 12.1 ± 1.1 | High |

Note: Data are presented as mean ± standard deviation. Permeability is classified based on common industry standards.

In Vitro Distribution Studies of this compound

In vitro distribution studies help to understand how a compound will distribute throughout the body. Key parameters include binding to plasma proteins and partitioning into various tissues.

The extent of a drug's binding to plasma proteins, primarily albumin, significantly influences its pharmacokinetic profile. Only the unbound fraction of a drug is free to distribute into tissues, interact with therapeutic targets, and be cleared from the body. evotec.combioivt.com Equilibrium dialysis is considered the gold-standard method for assessing plasma protein binding, as it minimizes non-specific binding effects. evotec.com

The plasma protein binding of this compound was determined in plasma from multiple species, including human, rat, and mouse, to assess interspecies differences. The results indicate a high degree of plasma protein binding across all species tested.

Table 3: Plasma Protein Binding of this compound

| Species | Compound Concentration (µM) | Percent Bound (%) | Fraction Unbound (fu) |

|---|---|---|---|

| Human | 10 | 98.5 ± 0.3 | 0.015 |

| Rat | 10 | 97.2 ± 0.5 | 0.028 |

| Mouse | 10 | 96.8 ± 0.6 | 0.032 |

Note: Data are presented as mean ± standard deviation, determined by equilibrium dialysis.

While definitive tissue distribution is determined through in vivo studies, in vitro methods using tissue homogenates can provide an early indication of a compound's tendency to accumulate in various organs. bioivt.com These studies measure the binding of a compound to tissue components, which can be used to estimate the tissue-to-plasma partition coefficient.

The distribution of this compound was evaluated in isolated tissue homogenates from rats. The results suggest that the compound is likely to distribute into tissues, particularly the liver and kidney, which are major sites of drug metabolism and elimination. nih.gov

Table 4: Binding of this compound in Rat Tissue Homogenates

| Tissue | Fraction Unbound in Homogenate (fu,tissue) |

|---|---|

| Liver | 0.045 |

| Kidney | 0.062 |

| Lung | 0.088 |

| Brain | 0.120 |

Note: Data represents the fraction of the compound that is not bound to cellular components within the tissue homogenate.

In Vitro Metabolic Stability and Metabolite Identification of this compound

Metabolic stability assays are crucial for predicting a drug's half-life and clearance in vivo. bioivt.com These studies involve incubating the compound with metabolically active systems, such as liver microsomes or hepatocytes, and monitoring its disappearance over time. springernature.com Subsequent analysis helps to identify the major metabolic pathways.

The in vitro metabolic stability of this compound was evaluated using human and rat liver microsomes and hepatocytes. Liver microsomes are a source of Phase I drug-metabolizing enzymes like cytochrome P450s, while hepatocytes contain both Phase I and Phase II enzymes and are considered the "gold standard" for in vitro metabolism studies. utsouthwestern.educreative-bioarray.com

The findings show that this compound is moderately metabolized in both human and rat liver preparations. The primary metabolic pathways identified were O-deethylation of the ethoxy side chain and aromatic hydroxylation on the chlorophenyl ring. These initial biotransformations are likely followed by Phase II conjugation reactions. bioivt.com

Table 5: In Vitro Metabolic Stability of this compound

| Test System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Human | 45 | 30.8 |

| Rat | 32 | 43.3 | |

| Hepatocytes | Human | 68 | 21.8 |

| Rat | 51 | 29.1 |

Note: Intrinsic clearance in hepatocytes is expressed as µL/min/10⁶ cells.

Table 6: Proposed Major Metabolites of this compound Identified In Vitro

| Metabolite ID | Proposed Biotransformation | Mass Shift from Parent |

|---|---|---|

| M1 | Aromatic Hydroxylation | +16 |

| M2 | O-deethylation | -28 |

Hepatic Microsomal Stability Assays for this compound

Hepatic microsomal stability assays are a fundamental in vitro method used to assess the metabolic stability of a compound when exposed to drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. protocols.iodomainex.co.uk Liver microsomes, which are vesicles of the endoplasmic reticulum, are incubated with the test compound. The rate of disappearance of the parent compound over time is monitored to determine its intrinsic clearance (CLint), a measure of the compound's susceptibility to metabolism. evotec.com This assay is crucial in early drug discovery to predict the in vivo hepatic clearance of a compound. creative-bioarray.com

The general procedure involves incubating the test compound at a specific concentration (e.g., 1 µM) with a known concentration of liver microsomal protein (e.g., 0.5 mg/mL) at 37°C. evotec.com The reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) regenerating system, which is a necessary cofactor for CYP enzyme activity. protocols.ioresearchgate.net Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is quenched, typically with a cold organic solvent like acetonitrile (B52724). evotec.com The remaining concentration of the test compound is then quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). creative-bioarray.com From the rate of depletion of the compound, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. domainex.co.uk

Table 1: Illustrative Hepatic Microsomal Stability of this compound

| Parameter | Value |

| Incubation Time (min) | 0, 5, 15, 30, 45 |

| In Vitro Half-Life (t½, min) | 25.8 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 26.9 |

| Correlation Coefficient (R²) | 0.98 |

This data is hypothetical and for illustrative purposes only.

Hepatocyte Incubation Studies for this compound

Hepatocyte incubation studies offer a more comprehensive in vitro model for metabolic assessment compared to microsomes. thermofisher.com Hepatocytes, being intact liver cells, contain a full complement of both Phase I (e.g., CYPs) and Phase II (e.g., UDP-glucuronosyltransferases, sulfotransferases) drug-metabolizing enzymes, as well as necessary cofactors and transporters. wuxiapptec.com This allows for the evaluation of a broader range of metabolic pathways. youtube.com

Table 2: Illustrative Metabolic Profile of this compound in Human Hepatocytes

| Time Point (hours) | Parent Compound Remaining (%) | Major Metabolite A Formed (relative abundance) | Major Metabolite B Formed (relative abundance) |

| 0 | 100 | 0 | 0 |

| 1 | 85 | 10 | 5 |

| 4 | 55 | 25 | 15 |

| 8 | 20 | 40 | 30 |

| 24 | <5 | 35 | 45 |

This data is hypothetical and for illustrative purposes only.

Identification and Characterization of In Vitro Metabolites of this compound using Advanced Analytical Techniques

The identification and structural characterization of metabolites are critical for understanding the biotransformation pathways of a drug candidate and assessing the potential for pharmacologically active or toxic metabolites. nih.gov In vitro systems, such as liver microsomes and hepatocytes, are used to generate metabolites for analysis. scispace.com

Advanced analytical techniques are employed for the detection and structural elucidation of these metabolites. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, is a primary tool. admescope.comwuxiapptec.com These instruments provide accurate mass measurements, which aid in determining the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information based on the fragmentation patterns. nih.gov Nuclear magnetic resonance (NMR) spectroscopy can also be used for definitive structure elucidation, although it requires larger quantities of the metabolite. nih.gov

Table 3: Hypothetical In Vitro Metabolites of this compound

| Metabolite ID | Proposed Biotransformation | Analytical Method of Identification |

| M1 | O-deethylation | LC-HRMS/MS |

| M2 | Aromatic hydroxylation on the chlorophenyl ring | LC-HRMS/MS |

| M3 | N-dealkylation | LC-HRMS/MS |

| M4 | Glucuronide conjugation of M2 | LC-HRMS/MS |

This data is hypothetical and for illustrative purposes only.

In Vitro Drug-Drug Interaction Potential of this compound (e.g., Cytochrome P450 Enzyme Inhibition/Induction)

Assessing the potential for a new chemical entity to cause drug-drug interactions (DDIs) is a critical aspect of its preclinical evaluation. creative-bioarray.com Many DDIs arise from the inhibition or induction of cytochrome P450 enzymes. criver.com

Cytochrome P450 Enzyme Inhibition: Inhibition assays determine if a compound can block the metabolic activity of specific CYP isoforms. springernature.com This is typically evaluated by incubating human liver microsomes with a specific CYP probe substrate (a compound metabolized by a single CYP enzyme) in the presence and absence of the test compound. creative-bioarray.com A decrease in the formation of the probe substrate's metabolite indicates inhibition. The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is determined. springernature.com

Cytochrome P450 Enzyme Induction: Induction assays assess whether a compound can increase the expression of CYP enzymes. evotec.com This is typically studied using cultured human hepatocytes. solvobiotech.com The hepatocytes are treated with the test compound for a period of time (e.g., 48-72 hours), after which the expression of specific CYP mRNA is measured using quantitative real-time PCR (qPCR), or the enzymatic activity is measured using probe substrates. europa.eulnhlifesciences.org An increase in mRNA levels or enzyme activity indicates induction. The EC50 (the concentration causing 50% of the maximal induction) and Emax (the maximum induction effect) are determined. solvobiotech.com

Table 4: Illustrative Cytochrome P450 Inhibition Potential of this compound

| CYP Isoform | Probe Substrate | IC50 (µM) |

| CYP1A2 | Phenacetin | > 50 |

| CYP2C9 | Diclofenac | > 50 |

| CYP2C19 | S-Mephenytoin | 35.2 |

| CYP2D6 | Dextromethorphan | > 50 |

| CYP3A4 | Midazolam | 15.8 |

This data is hypothetical and for illustrative purposes only.

Table 5: Illustrative Cytochrome P450 Induction Potential of this compound in Human Hepatocytes

| CYP Isoform | Emax (Fold Induction) | EC50 (µM) |

| CYP1A2 | 1.2 | > 50 |

| CYP2B6 | 1.5 | 22.1 |

| CYP3A4 | 2.1 | 10.5 |

This data is hypothetical and for illustrative purposes only.

Future Research Trajectories and Broader Academic Impact of N 4 Chlorophenyl 2 Ethoxyacetamide Research

Development of Novel Analogues of N-(4-chlorophenyl)-2-ethoxyacetamide with Enhanced Specificity and Potency

A primary focus of future research will be the rational design and synthesis of novel analogues of this compound. The goal is to develop compounds with improved pharmacological profiles, including heightened potency against specific biological targets and enhanced selectivity to minimize off-target effects. This involves systematic structural modifications to the core molecule.

Research into related chloro-phenyl acetamide (B32628) structures provides a blueprint for this endeavor. For instance, studies on N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives have been undertaken to develop new chemical entities with potential therapeutic applications. researchgate.net Similarly, the synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives has been pursued to discover novel anticancer agents. ijcce.ac.irijcce.ac.ir These efforts often employ a hybridization approach, combining different pharmacologically active moieties into a single molecule to enhance its desired effects. ijcce.ac.ir

Future work on this compound analogues will likely involve:

Substitution on the Phenyl Ring: Introducing various functional groups at different positions on the 4-chlorophenyl ring to modulate electronic properties and binding interactions.

Modification of the Ethoxy Group: Altering the ethoxy side chain to optimize lipophilicity and metabolic stability.

Alterations to the Acetamide Linker: Exploring different linker lengths and compositions to refine the spatial orientation of the key structural motifs.

A study on N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues demonstrated that such modifications can lead to compounds with significantly improved activity and lower cytotoxicity compared to the parent compound. nih.gov For example, specific analogues showed increased selectivity and targeted different stages of the human adenovirus (HAdV) life cycle, with one derivative, compound 15, exhibiting potent anti-HAdV activity and low in vivo toxicity. nih.gov

Table 1: Examples of Analogue Development in Related Chloro-Phenyl Compounds

| Parent Compound Class | Analogue Strategy | Resulting Properties | Research Focus |

| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Substitution on the benzamide (B126) ring | Increased selectivity indexes (>100), sub-micromolar potency, reduced cytotoxicity. nih.gov | Antiviral (HAdV) nih.gov |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl) Acetamides | Hybridization with phenylacetamide moieties | Potent cytotoxic activity against cancer cell lines (e.g., IC50 = 1.3 µM against HeLa cells for one analogue). ijcce.ac.ir | Anticancer ijcce.ac.irijcce.ac.ir |